![molecular formula C₂₀H₂₃NO₁₂ B026198 [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate CAS No. 17042-39-6](/img/structure/B26198.png)
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Overview
Description
Synthesis Analysis
Synthesis involves the chemical processes used to create the compound. The synthesis of similar complex molecules often requires multiple steps, including the creation of geometric isomers and the use of two-dimensional NMR spectroscopy for molecular conformation determination. For instance, Hayashi and Kouji (1990) demonstrated the synthesis of geometrical isomers of a complex molecule, showing the intricate steps involved in creating compounds with specific configurations (Hayashi & Kouji, 1990).
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its chemical behavior. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used for this purpose. Mao et al. (2015) characterized the molecular structure of a related compound using 1H and 13C NMR, IR, and MS spectroscopy, alongside X-ray crystallography, providing insights into the interaction between molecules and their spatial arrangement (Mao et al., 2015).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves examining how it interacts with other substances and its reactivity under various conditions. The synthesis and reactivity of similar molecules, as studied by Jilale et al. (1993), highlight the versatility and potential chemical applications of these compounds (Jilale et al., 1993).
Mechanism of Action
Target of Action
Alpha-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate, also known as 4-Nitrophenyl α-D-galactopyranoside (PNP-alpha-D-Gal), is primarily targeted towards α-galactosidase , an enzyme that catalyzes the hydrolysis of terminal, non-reducing alpha-D-galactose residues in alpha-D-galactosides .
Mode of Action
The compound acts as a substrate for α-galactosidase . When α-galactosidase interacts with this compound, it cleaves the glycosidic bond, releasing 4-nitrophenol . The amount of released 4-nitrophenol is significantly increased when 4-Nitrophenyl α-D-galactopyranoside is used as a substrate .
Biochemical Pathways
The interaction of this compound with α-galactosidase is part of the broader glycoside hydrolysis process, where enzymes cleave glycosidic bonds in glycosides . The release of 4-nitrophenol can be detected and measured, providing a means to monitor the activity of α-galactosidase .
Result of Action
The primary result of the compound’s action is the production of 4-nitrophenol , a molecule that can be easily detected due to its yellow color . This makes the compound useful in diagnostic applications , particularly in assays designed to measure α-galactosidase activity .
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUISCKWILNFIL-CXQPBAHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17042-39-6 | |
Record name | alpha-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017042396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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